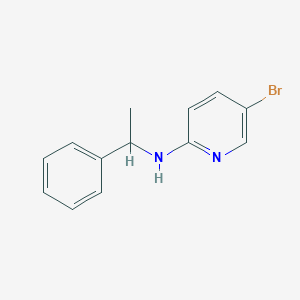

5-bromo-N-(1-phenylethyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-(1-phenylethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWGKSYYHCZAJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Bromo N 1 Phenylethyl Pyridin 2 Amine

Retrosynthetic Dissection and Identification of Key Precursors

Retrosynthetic analysis of 5-bromo-N-(1-phenylethyl)pyridin-2-amine involves disconnecting the C-N bond between the pyridine (B92270) ring and the secondary amine. This leads to two primary precursors: a 5-bromopyridine unit functionalized with a suitable leaving group at the 2-position and 1-phenylethylamine (B125046).

A primary retrosynthetic disconnection (Path A) breaks the N-(1-phenylethyl) bond to the pyridine ring, suggesting a reaction between a 2-halo-5-bromopyridine (such as 2,5-dibromopyridine) and 1-phenylethylamine. This disconnection points towards methods like Buchwald-Hartwig amination or nucleophilic aromatic substitution. Another approach (Path B) could involve the initial formation of 5-bromopyridin-2-amine, followed by alkylation with a 1-phenylethyl halide, though this can be less selective.

The key precursors identified through this analysis are:

2,5-Dihalopyridine: 2,5-Dibromopyridine (B19318) is a common and commercially available starting material.

1-Phenylethylamine: This chiral amine is also readily available in both enantiomeric forms.

5-Bromopyridin-2-amine: This could serve as an intermediate for subsequent functionalization.

Direct Synthesis Approaches

Direct synthesis approaches aim to form the target molecule in a single or a few straightforward steps from the identified precursors. These methods are often catalyzed by transition metals, particularly palladium.

Catalytic Amination and Amidation Strategies for C-N Bond Formation

Catalytic amination represents a powerful tool for the formation of C-N bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction for synthesizing aryl amines from aryl halides and amines. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups.

The general transformation involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is understood to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

While not directly forming the C-N bond of the target molecule, the Suzuki-Miyaura coupling is a highly effective method for functionalizing the pyridine ring, should further modification be desired. For instance, if one were to start with a dihalopyridine and introduce the amine first, the remaining halide could be used in a subsequent Suzuki coupling.

A typical Suzuki-Miyaura coupling reaction involves an organoboron reagent (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com The reaction requires a base to facilitate the transmetalation step. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a dioxane/water solvent system. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Substituted Bromopyridine mdpi.com

| Component | Reagent/Condition |

| Aryl Halide | 5-bromo-2-methylpyridin-3-amine |

| Boronic Acid | Arylboronic acid |

| Catalyst | Pd(PPh₃)₄ (5 mol %) |

| Base | K₃PO₄ |

| Solvent | 1,4-Dioxane:Water |

| Temperature | 85–95 °C |

The Buchwald-Hartwig amination is a premier method for the synthesis of this compound from 2,5-dibromopyridine and 1-phenylethylamine. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com

The reaction typically employs a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, a phosphine ligand such as Xantphos, and a strong base like sodium tert-butoxide (NaOtBu). nih.gov The reaction is generally carried out in an inert solvent like toluene (B28343) under a nitrogen atmosphere. nih.gov

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides nih.gov

| Component | Reagent/Condition |

| Aryl Halide | Aryl bromide |

| Amine | Primary or secondary amine |

| Catalyst | Dichlorobis(triphenylphosphine)Pd(II) or other Pd sources |

| Ligand | Xantphos or other biarylphosphines |

| Base | Sodium tert-butoxide |

| Solvent | Toluene |

| Temperature | Reflux |

The yields for Buchwald-Hartwig aminations can range from moderate to excellent, depending on the specific substrates and reaction conditions. nih.gov For instance, the arylation of various amines with aryl bromides using a Pd(II)/Xantphos system has been reported to give yields from 27% to 82%. nih.gov

Nucleophilic Aromatic Substitution on Pyridine Halides

Nucleophilic aromatic substitution (SNAr) is another potential pathway for the synthesis of the target compound. In this reaction, a nucleophile (1-phenylethylamine) attacks an electron-deficient aromatic ring (the pyridine ring) and displaces a leaving group (a halide). The pyridine ring is inherently electron-deficient, which can facilitate SNAr reactions, especially when substituted with electron-withdrawing groups.

The reaction of 2,5-dibromopyridine with an amine can proceed via an SNAr mechanism. Typically, this reaction requires elevated temperatures and may be carried out in the presence of a base to neutralize the hydrogen halide formed. The regioselectivity of the substitution can be an issue with dihalopyridines. Often, substitution occurs preferentially at the 2-position.

Recent studies have shown that for many SNAr reactions on heterocycles with good leaving groups like bromine, the mechanism may be concerted rather than the classical two-step addition-elimination process. nih.gov

Asymmetric Synthesis and Enantioselective Methodologies

The creation of a specific stereoisomer of this compound is crucial for its potential applications. Asymmetric synthesis methodologies provide pathways to achieve high enantiomeric purity.

Chiral Auxiliaries and Reagent-Controlled Diastereoselective Synthesis

One effective strategy for asymmetric synthesis involves the use of a chiral auxiliary, a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In the synthesis of this compound, the chiral (R)- or (S)-1-phenylethylamine can itself act as the chiral auxiliary. bath.ac.uk

A common approach involves the reaction of a prochiral ketone with an enantiopure amine to form a chiral imine. This imine can then be reduced diastereoselectively. For instance, the reaction of 2-amino-5-bromopyridine (B118841) with acetophenone (B1666503) would yield a prochiral N-(1-phenylethylidene)-5-bromopyridin-2-amine. Subsequent reduction of this imine with a hydride reagent would lead to the formation of two diastereomers. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and reaction conditions.

Alternatively, a chiral auxiliary can be attached to the pyridine ring or the amine precursor to direct the formation of the desired stereocenter. For example, a chiral group could be attached to the nitrogen of 2-amino-5-bromopyridine, followed by reaction with a phenylethylating agent. The auxiliary would then be cleaved to yield the final product. The choice of auxiliary is critical for achieving high diastereoselectivity.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Amine Synthesis

| Chiral Auxiliary | Typical Application |

| (R)- or (S)-1-Phenylethylamine | Used as a chiral building block or auxiliary in the synthesis of other chiral amines and heterocyclic compounds. bath.ac.uk |

| Evans' Auxiliaries (Oxazolidinones) | Employed in asymmetric alkylation and aldol (B89426) reactions to create stereocenters. |

| Ellman's Sulfinamide | Reacts with aldehydes and ketones to form sulfinylimines, which undergo diastereoselective nucleophilic addition. |

Enantioselective Catalysis for Chiral Induction

Enantioselective catalysis offers a more atom-economical approach to chiral amine synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Transition metal-catalyzed asymmetric hydrogenation of imines is a particularly powerful method. researchgate.net

For the synthesis of this compound, a key intermediate would be the corresponding imine, N-(1-phenylethylidene)-5-bromopyridin-2-amine. The asymmetric hydrogenation of this imine in the presence of a chiral transition metal catalyst (e.g., based on iridium, rhodium, or palladium) can provide the desired enantiomer with high enantiomeric excess (ee). researchgate.netresearchgate.net The choice of the chiral ligand coordinated to the metal center is crucial for achieving high enantioselectivity. A variety of chiral phosphine ligands have been developed for this purpose. researchgate.net

Table 2: Selected Chiral Ligands for Asymmetric Imine Hydrogenation

| Ligand Family | Metal | Typical Substrates |

| BINAP | Rhodium, Ruthenium | Ketones, Imines |

| DuPhos | Rhodium | Alkenes, Ketones, Imines |

| PHOX | Iridium | Imines |

| SegPhos | Palladium | Activated Imines researchgate.net |

| SynPhos | Palladium | N-tosylimines researchgate.net |

Post-Synthetic Derivatization and Functionalization of the Core Structure

Once synthesized, the core structure of this compound offers several sites for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship studies.

Reactivity Profiling of the Pyridine-Bound Bromine Atom

The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various organoboron reagents (boronic acids or esters). nih.gov This methodology can be used to introduce aryl, heteroaryl, or alkyl groups at the 5-position. Studies on similar 5-bromo-2-aminopyridine derivatives have shown that these Suzuki couplings proceed in moderate to good yields. thermofisher.comnist.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of primary and secondary amines at the 5-position. thieme-connect.comnih.gov This would lead to the synthesis of novel 2,5-diaminopyridine (B189467) derivatives.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as the Stille coupling (with organotin reagents), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) can also be employed to further functionalize the pyridine ring at the bromine-bearing carbon.

Table 3: Potential Cross-Coupling Reactions at the 5-Position

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | C-C |

| Buchwald-Hartwig | Amine | C-N |

| Stille | Organotin Reagent | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal Alkyne | C-C |

Chemical Transformations at the N-(1-phenylethyl) Substituent

The N-(1-phenylethyl) group also presents opportunities for chemical modification.

N-Dealkylation: The 1-phenylethyl group can be cleaved to yield the primary amine, 5-bromopyridin-2-amine. This deprotection can be achieved through various methods, including catalytic hydrogenolysis. researchgate.net The use of palladium on carbon (Pd/C) with a hydrogen source like ammonium (B1175870) formate (B1220265) is a common method for N-debenzylation. researchgate.net More specifically, cleavage of the N-(1-phenylethyl) group from carboxamides has been efficiently achieved using methanesulfonic acid. researchgate.net

N-Alkylation/N-Arylation: The secondary amine nitrogen can be further substituted. N-alkylation can be achieved using alkyl halides or through reductive amination. researchgate.net For instance, reaction with an aldehyde or ketone in the presence of a reducing agent would introduce a new alkyl group.

Oxidation: While the amine itself is susceptible to oxidation, the benzylic position of the 1-phenylethyl group could potentially be oxidized under specific conditions to introduce a carbonyl group, though this would likely require protection of the amine.

Modifications of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring is a nucleophilic center and can undergo several chemical transformations.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides to form the corresponding pyridinium (B92312) salt. researchgate.net This modification introduces a positive charge to the molecule and can significantly alter its physical and biological properties.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. Pyridine N-oxides have distinct electronic properties and reactivity compared to the parent pyridine, offering further avenues for functionalization. For example, N-oxidation can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring.

Based on a thorough search of available scientific literature, there is no specific experimental data for the advanced structural and spectroscopic characterization of the compound “this compound” corresponding to the detailed outline provided.

Information regarding X-ray crystallography, multi-dimensional NMR spectroscopy, and chiroptical spectroscopy (including Electronic Circular Dichroism and Optical Rotation measurements) for this particular chemical entity is not present in the public domain. The search results yielded data for structurally related but distinct molecules, which cannot be used to fulfill the request for information focusing solely on “this compound” as per the provided instructions.

Therefore, the generation of an article with the specified detailed sections and subsections is not possible at this time.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

A detailed analysis of the vibrational spectroscopy of this compound using Infrared (IR) and Raman spectroscopy provides crucial insights into its molecular structure and the characteristic vibrations of its functional groups. While specific experimental spectra for this exact compound are not extensively documented in publicly available research, a theoretical analysis based on the vibrational modes of its constituent functional groups—a bromo-substituted pyridine ring, a secondary amine linkage, and a phenylethyl group—allows for a comprehensive understanding of its expected spectroscopic features.

The vibrational assignments for this compound can be understood by considering the distinct contributions from the pyridine ring, the phenyl ring, the ethylamine (B1201723) bridge, and the carbon-bromine bond.

Expected Vibrational Modes:

Pyridine Ring Vibrations: The pyridine ring exhibits characteristic C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. Ring stretching vibrations (νC=C and νC=N) are expected to appear in the 1600-1400 cm⁻¹ range. The presence of the bromine substituent and the amine group will influence the exact positions of these bands. In-plane (βCH) and out-of-plane (γCH) C-H bending vibrations are anticipated in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

Phenyl Ring Vibrations: Similar to the pyridine ring, the monosubstituted benzene (B151609) ring will show aromatic C-H stretching vibrations above 3000 cm⁻¹. Characteristic ring stretching modes will be present in the 1600-1450 cm⁻¹ region. The pattern of out-of-plane C-H bending vibrations in the 770-730 cm⁻¹ and 710-690 cm⁻¹ ranges can confirm the monosubstitution pattern.

Amine and Ethyl Bridge Vibrations:

N-H Vibrations: The secondary amine (N-H) stretching vibration is a key marker and is expected as a single, sharp band of medium intensity in the 3500-3300 cm⁻¹ region in the IR spectrum. The corresponding N-H bending vibration typically appears around 1580-1550 cm⁻¹.

C-N Vibrations: The C-N stretching vibrations from both the pyridine-amine bond and the amine-phenylethyl bond are expected in the 1350-1250 cm⁻¹ region.

Aliphatic C-H Vibrations: The CH and CH₃ groups of the phenylethyl moiety will exhibit symmetric and asymmetric stretching vibrations in the 2980-2850 cm⁻¹ range. Bending (scissoring, wagging, twisting, and rocking) vibrations for these groups will be observed in the 1470-1370 cm⁻¹ and lower frequency regions.

C-Br Vibration: The carbon-bromine (C-Br) stretching vibration is typically observed as a strong band in the far-infrared region, generally between 600 and 500 cm⁻¹.

The combination of these expected vibrational modes provides a detailed spectroscopic fingerprint for this compound, allowing for its identification and structural confirmation.

Conclusion

5-bromo-N-(1-phenylethyl)pyridin-2-amine is a molecule that embodies several key principles of modern organic synthesis and molecular design. While specific, dedicated studies on this compound are not prominent in the literature, its structure, combining a versatile pyridine (B92270) scaffold, a reactive bromine handle, and a stereodirecting chiral amine, points to significant potential. It stands as a valuable, albeit under-explored, building block for the synthesis of complex, functional molecules and as a potential ligand for the development of novel asymmetric catalysts. Further academic investigation into its synthesis and applications could unlock its full potential in various fields of chemical research.

Computational Chemistry and Theoretical Studies of 5 Bromo N 1 Phenylethyl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is employed to investigate the electronic structure and energetics of molecules like 5-bromo-N-(1-phenylethyl)pyridin-2-amine. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics. The methodologies used in such studies often involve selecting a functional, such as B3LYP, and a basis set, like 6-311++G**, to solve the Schrödinger equation approximately. nih.gov

Before other properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, a process that finds the minimum energy conformation of the molecule. For a flexible molecule like this compound, which has rotatable bonds, a conformational analysis is essential. nih.gov This involves exploring the potential energy surface to identify all possible low-energy conformers. The process typically starts with a broader search using molecular mechanics force fields, followed by the optimization of the most promising conformers using more accurate DFT methods. nih.gov Frequency calculations are then performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface. nih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data to illustrate the typical output of a DFT geometry optimization.

| Parameter | Bond/Angle | Optimized Value |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-N (amine) | 1.38 Å |

| Bond Length | N-H | 1.01 Å |

| Bond Angle | C-N-C (amine) | 125° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. d-nb.info DFT calculations provide accurate values for these orbital energies and their distributions. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table contains hypothetical values for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.20 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 4.70 |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential. For this compound, the MESP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) ring and the amine group, highlighting them as potential sites for hydrogen bonding and interaction with electrophiles.

Prediction of Spectroscopic Parameters from First Principles

A significant advantage of computational chemistry is its ability to predict spectroscopic data from first principles. These theoretical spectra can be compared with experimental results to confirm the structure and stereochemistry of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. DFT calculations can predict the 1H and 13C NMR chemical shifts with a high degree of accuracy. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov Comparing the computed chemical shifts with experimental data serves as a powerful method for structural verification. mdpi.com Discrepancies between calculated and experimental shifts can often be resolved by considering different possible conformers or isomers.

Table 3: Comparison of Hypothetical Experimental and DFT-Predicted 1H NMR Chemical Shifts (ppm) This table illustrates the comparison between measured and calculated NMR data.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| H-3 (pyridine) | 7.80 | 7.75 |

| H-4 (pyridine) | 7.10 | 7.05 |

| H-6 (pyridine) | 8.20 | 8.15 |

| CH (phenylethyl) | 4.85 | 4.80 |

For chiral molecules like this compound, determining the absolute configuration of the stereocenter is crucial. Electronic Circular Dichroism (ECD) and Optical Rotation (OR) are chiroptical techniques sensitive to stereochemistry. Quantum chemical calculations can simulate ECD and OR spectra for a given enantiomer (e.g., the (R)- or (S)-isomer). nih.gov This is typically done using Time-Dependent Density Functional Theory (TD-DFT). The calculated spectrum for a chosen absolute configuration is then compared to the experimentally measured spectrum. A good match between the signs and shapes of the experimental and simulated spectra provides a reliable assignment of the absolute configuration of the chiral center. nih.gov This combined experimental and computational approach is a powerful tool for unambiguous stereochemical validation. nih.gov

Reactivity Descriptors and Chemical Hardness Evaluations

This area of computational study would typically involve the calculation of quantum chemical descriptors to predict the reactivity of this compound. Key parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be of central importance. These include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A higher value suggests greater stability.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Without specific studies on this compound, no data table for these reactivity descriptors can be generated.

Investigation of Non-Linear Optical (NLO) Properties

The investigation into the non-linear optical (NLO) properties of this compound would computationally assess its potential for applications in optoelectronics and photonics. This analysis focuses on the interaction of the molecule with intense light, which can lead to phenomena like frequency doubling. Key NLO parameters that would be calculated include:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-order Hyperpolarizability (β): The primary determinant of second-order NLO activity.

The presence of a donor-acceptor framework within the molecule, potentially afforded by the amine and bromo-substituted pyridine ring system, could suggest NLO activity. However, without computational data, this remains speculative. Consequently, a data table for NLO properties cannot be provided.

Ab Initio and Semi-Empirical Quantum Mechanical Studies on Reaction Mechanisms

Theoretical studies on the reaction mechanisms involving this compound would provide a step-by-step energetic and structural map of its chemical transformations. Ab initio methods, which are based on first principles of quantum mechanics, and semi-empirical methods, which incorporate some experimental parameters, are powerful tools for this purpose. Such studies could elucidate:

Transition state geometries and energies: Identifying the energetic barriers for a reaction.

Reaction pathways: Determining the most likely route from reactants to products.

Thermodynamic and kinetic data: Predicting the feasibility and rate of a reaction.

These investigations are crucial for understanding how the compound might be synthesized or how it might interact with biological targets. The absence of such studies in the published literature means that no specific reaction mechanisms for this compound can be detailed.

While computational studies on other substituted aminopyridines and bromopyridines exist, the strict focus on this compound, as per the instructions, prevents the inclusion of data from these related but distinct chemical entities. Future research may yet provide the specific computational data required for a thorough theoretical analysis of this particular compound.

Investigation of Molecular Interactions and Recognition Mechanisms

Computational Ligand-Target Binding Mode Analysis

While specific molecular docking studies for 5-bromo-N-(1-phenylethyl)pyridin-2-amine are not extensively documented in publicly available literature, analysis of analogous bromopyridine derivatives provides significant insights into its potential binding modes and non-covalent interactions.

The molecular structure of this compound allows for a variety of non-covalent interactions that are crucial for molecular recognition and binding.

Hydrogen Bonding: The secondary amine group (-NH-) acts as a hydrogen bond donor, while the nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor. These interactions are fundamental in the binding of similar molecules to protein active sites. For instance, in related heterocyclic compounds, hydrogen bonds between the ligand and amino acid residues of a target protein are critical for stabilizing the ligand-protein complex.

Halogen Bonding: The bromine atom on the pyridine ring is a potential halogen bond donor. This type of interaction, where the electrophilic region of the halogen interacts with a nucleophilic site (like an oxygen or nitrogen atom on a receptor), is increasingly recognized for its importance in ligand binding and supramolecular chemistry. Studies on other halopyridine derivatives have demonstrated the significance of halogen bonding in forming stable crystal structures and in ligand-target interactions. nih.gov

A summary of potential non-covalent interactions is presented in the table below.

| Interaction Type | Potential Donor/Acceptor Groups in this compound |

| Hydrogen Bonding | Donor: Secondary amine (-NH-), Acceptor: Pyridine nitrogen |

| Halogen Bonding | Donor: Bromine atom |

| π-π Stacking | Phenyl ring, Pyridine ring |

Molecular docking simulations of analogous compounds, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives and other bromo-pyridyl containing compounds, have been performed to predict their binding poses within the active sites of enzymes like DNA gyrase and mycobacterial InhA enzyme. mdpi.comresearchgate.net These studies reveal that the brominated aromatic ring often orients itself to form key interactions within the binding pocket. For this compound, it can be inferred that the molecule would likely adopt a conformation that maximizes the aforementioned non-covalent interactions. The phenylethyl group would likely fit into a hydrophobic pocket, while the bromopyridine moiety could engage in hydrogen and halogen bonding with the protein backbone or side chains.

Stereochemical Influence on Molecular Recognition and Chiral Discrimination

The presence of a chiral center at the 1-phenylethyl group means that this compound exists as two enantiomers, (R)- and (S)-5-bromo-N-(1-phenylethyl)pyridin-2-amine. This chirality is expected to have a profound impact on its interaction with chiral biological macromolecules like proteins and enzymes.

The differential binding of enantiomers is a well-established principle in pharmacology and molecular biology. One enantiomer typically exhibits higher affinity and/or activity than the other due to a more favorable three-dimensional arrangement within the chiral binding site of the target. The (R)- and (S)- enantiomers of this compound will orient the phenyl and methyl groups differently in space, leading to distinct steric and electronic interactions with a chiral receptor. This stereochemical discrimination is critical for the development of selective therapeutic agents. The use of enantiopure (R)-1-phenylethylamine as a chiral auxiliary in asymmetric synthesis underscores its effectiveness in inducing stereoselectivity, a principle that extends to its role in molecular recognition when incorporated into a larger molecule. mdpi.com

Theoretical Studies on Supramolecular Assembly and Crystal Packing Interactions

Theoretical studies and crystal structure analyses of related aminopyridine and halopyridine compounds provide a framework for understanding the supramolecular assembly of this compound. The interplay of hydrogen bonds and halogen bonds is often a dominant theme in the crystal packing of such molecules. researchgate.netmdpi.com

In the solid state, it is anticipated that molecules of this compound would form extended networks through a combination of N-H···N hydrogen bonds between the amine and pyridine moieties of adjacent molecules. Furthermore, the bromine atom can participate in C-Br···N or C-Br···π halogen bonds, contributing to the stability and dimensionality of the crystal lattice. The phenyl and pyridine rings may also engage in π-π stacking, further influencing the packing arrangement. The combination of these interactions can lead to the formation of complex one-, two-, or three-dimensional supramolecular architectures. nih.gov

The table below summarizes the key intermolecular interactions that likely govern the crystal packing of this compound.

| Interaction Type | Description |

| N-H···N Hydrogen Bonds | Between the secondary amine of one molecule and the pyridine nitrogen of another. |

| Halogen Bonds | Between the bromine atom of one molecule and a nitrogen atom or aromatic ring of a neighboring molecule. |

| π-π Stacking | Between the aromatic phenyl and/or pyridine rings of adjacent molecules. |

Academic Applications and Future Research Directions

Utility as a Chiral Building Block in Complex Molecule Synthesis

The incorporation of a chiral element, the (1-phenylethyl) group, into the 5-bromopyridin-2-amine scaffold suggests a potential role for this compound as a chiral building block in the asymmetric synthesis of more complex molecules. The phenylethylamine group is a well-established chiral auxiliary and resolving agent in organic synthesis. However, a comprehensive search of scientific databases and chemical literature reveals no specific studies where 5-bromo-N-(1-phenylethyl)pyridin-2-amine has been explicitly used for this purpose. Consequently, there are no published examples of its application in the diastereoselective or enantioselective synthesis of natural products, pharmaceuticals, or other complex organic structures. The potential for this compound to serve as a precursor to chiral ligands for asymmetric catalysis or as a key fragment in the synthesis of bioactive compounds remains purely theoretical at this time.

Development of Novel Methodologies for Bromine Atom Functionalization

The presence of a bromine atom on the pyridine (B92270) ring at the 5-position presents a synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-heteroatom bonds. While extensive research exists on the functionalization of brominated pyridines in general, there is a lack of studies specifically detailing the development of novel methodologies for the functionalization of the bromine atom in this compound.

Research on analogous compounds, such as 5-bromo-2-methylpyridin-3-amine (B1289001), has demonstrated successful participation in palladium-catalyzed Suzuki cross-coupling reactions. mdpi.com It is plausible that this compound could undergo similar transformations. However, without empirical data, the efficiency, substrate scope, and optimal reaction conditions for such conversions remain undetermined. The influence of the chiral N-(1-phenylethyl) substituent on the reactivity of the C-Br bond is an area that awaits investigation.

Contribution to Fundamental Understanding of Heterocyclic Reactivity and Stereocontrol

The study of this compound could offer insights into the interplay between the electronic properties of the bromopyridine ring and the stereochemical influence of the chiral side chain. Such investigations could contribute to a more fundamental understanding of heterocyclic reactivity and the principles of stereocontrol in reactions involving substituted pyridines.

Unfortunately, no research has been published that utilizes this specific compound as a model system to explore these fundamental chemical principles. Questions regarding the regioselectivity of further electrophilic or nucleophilic aromatic substitution on the pyridine ring, the conformational preferences of the molecule, and the transmission of stereochemical information from the chiral center to the heterocyclic core are yet to be addressed in the academic literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-N-(1-phenylethyl)pyridin-2-amine, and how can reaction conditions be optimized for higher yields?

- Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, 5-bromopyridin-2-amine can react with 1-phenylethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF under reflux. Optimization involves adjusting reaction time, temperature, and stoichiometry. Pilot studies suggest that refluxing for 6–8 hours in DMF yields >70% purity, as observed in analogous pyridine derivatives . Post-synthesis purification via silica gel chromatography or recrystallization (e.g., using ethanol) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Answer:

- 1H/13C NMR : Aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (δ 1.2–2.5 ppm) confirm substitution patterns. The NH signal (δ ~3.5 ppm) may appear broad due to hydrogen bonding .

- FTIR : N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) are diagnostic .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, intermolecular N–H···N interactions stabilize the crystal lattice, as seen in related pyridin-2-amine derivatives .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Answer: Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites (e.g., bromine for nucleophilic substitution). Molecular docking studies model interactions with biological targets (e.g., enzymes), predicting binding affinities. For instance, Hartree-Fock calculations in analogous compounds revealed stereoelectronic effects influencing ligand-receptor interactions . These methods guide synthetic prioritization and reduce experimental trial-and-error .

Q. What strategies are effective in resolving contradictions between experimental data (e.g., crystallographic vs. spectroscopic results) for derivatives of this compound?

- Answer: Cross-validation using complementary techniques is critical. For example:

- If NMR suggests conformational flexibility but X-ray shows rigidity, perform variable-temperature NMR to assess dynamic effects in solution .

- Discrepancies in hydrogen-bonding patterns (solid-state vs. solution) can be addressed via IR spectroscopy and solvent-dependent UV/Vis studies .

- Use ab initio methods to simulate spectra (e.g., VCD) and compare with experimental data, as done for chiral pyridine derivatives .

Q. What mechanistic insights can be gained from kinetic studies of bromine substitution in this compound?

- Answer: Kinetic experiments (e.g., varying nucleophiles, temperature, or solvents) distinguish between SNAr (nucleophilic aromatic substitution) and radical pathways. For example:

- SNAr : Rate acceleration with electron-withdrawing groups or polar aprotic solvents (DMF/DMSO) .

- Radical pathways : Initiation by light or radical starters (e.g., AIBN) leads to regioselective bromine displacement .

- Isotopic labeling (e.g., ²H/¹³C) tracks substituent migration during reactions.

Q. How does the crystal packing of this compound influence its physicochemical properties (e.g., solubility, stability)?

- Answer: X-ray studies reveal that intermolecular N–H···N hydrogen bonds and π-π stacking (e.g., between phenyl and pyridine rings) enhance thermal stability but reduce solubility in non-polar solvents. Modifying substituents (e.g., introducing methoxy groups) disrupts packing, improving solubility—a strategy validated in 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine derivatives .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, catalyst loading) .

- Data Validation : Employ SHELXL for crystallographic refinement and Mercury software for visualizing packing interactions .

- Computational Workflow : Combine Gaussian (DFT) and AutoDock (molecular docking) for predictive modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.